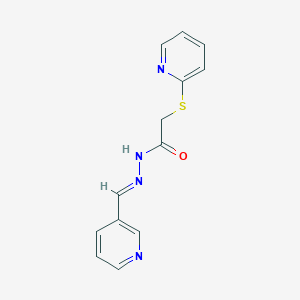

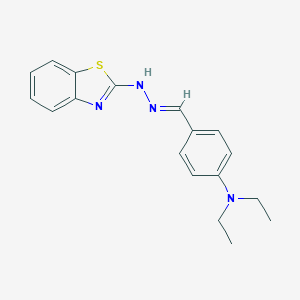

![molecular formula C15H14FNO2S B438131 2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 313981-60-1](/img/structure/B438131.png)

2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (FIT) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been extensively studied in the field of medicinal chemistry due to its potential pharmacological properties. FIT has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Here’s a comprehensive analysis of the scientific research applications of “2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline”, focusing on several unique applications:

Protection of Hydroxyl Groups

The compound has been used to design a protective group for hydroxyl groups in organic synthesis. The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been synthesized and evaluated for this purpose .

Formation of Nitrobenzamide Derivatives

In medicinal chemistry, it has been involved in the formation of nitrobenzamide derivatives through unexpected reactions, which are theorized to have potential biological applications .

Fluorosulfonylation in Organic Synthesis

The compound plays a role in fluorosulfonylation processes, which are important in organic synthesis, chemical biology, drug discovery, and materials science .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized from compounds like the one , have diverse biological and clinical applications, including as plant hormones and pharmacological agents .

Antibacterial Activity

It has been used in the study of antibacterial activity, where different substituents on the compound have shown varying degrees of effectiveness .

Therapeutic Applications

The pyrrole subunit, which can be derived from such compounds, has applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more .

MDPI - Synthesis and Application MDPI - Formation of Nitrobenzamide Derivatives RSC - Fluorosulfonyl Radicals Springer Open - Biological Potential of Indole Derivatives Springer - Pyrrolidine in Drug Discovery RSC - Pyrrole in Medicinal Hetero-Aromatics

properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNBFGZHUISYGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327089 |

Source

|

| Record name | 2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204709 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

313981-60-1 |

Source

|

| Record name | 2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

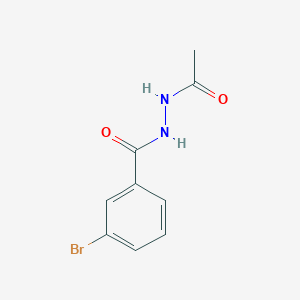

![3-fluoro-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B438101.png)

![5-ethoxy-2-{[(thien-2-ylmethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B438103.png)

![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B438107.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B438115.png)

![4-Benzyl-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B438117.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B438118.png)

![5-ethoxy-2-[(nonylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B438132.png)

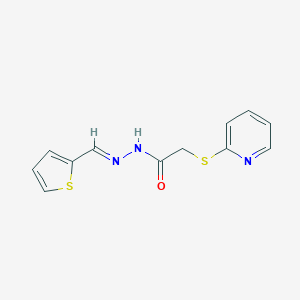

![N'-[4-(diethylamino)benzylidene]-2-(2-pyridinylsulfanyl)acetohydrazide](/img/structure/B438155.png)